Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

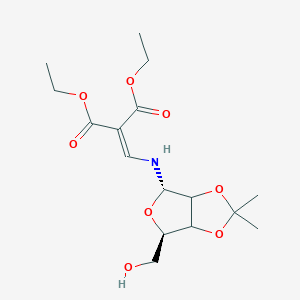

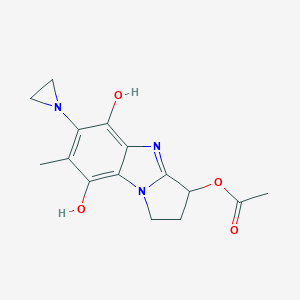

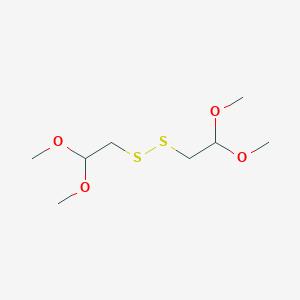

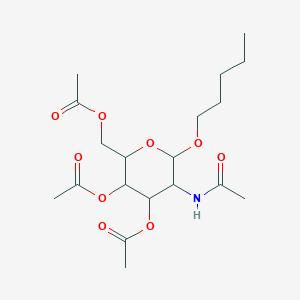

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C19H31NO9 and a molecular weight of 417.45 . It is extensively used in the field of biomedicine, particularly in the study of glycosylation mechanisms and the development of innovative pharmaceuticals .

Molecular Structure Analysis

The molecular structure of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is represented by the SMILES string: CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C .Physical And Chemical Properties Analysis

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has a molecular weight of 417.45 and a molecular formula of C19H31NO9 . The InChI Key is VWZQHRQPSJCOMU-FVVUREQNSA-N .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is a specialty product used in proteomics research . It plays a crucial role in the study of proteomes and their functions. Specifically, it is used to understand protein interactions and modifications, particularly glycosylation .

Glycosylation Mechanisms

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is extensively employed in the realm of biomedicine for the scrutiny of glycosylation mechanisms . This process is vital for the proper function of proteins and lipids, and studying it can lead to significant advancements in biomedical research .

Pharmaceutical Development

The compound is an invaluable asset for the pioneering of groundbreaking pharmaceuticals. Its role in the development of new drugs, especially those targeting glycosylation-related disorders, is of paramount importance .

Antibacterial Research

In the field of antibacterial research, this compound has shown potential due to its ability to interfere with bacterial cell wall synthesis. This makes it a candidate for developing new antibacterial agents .

Antitumor Activity

The compound exhibits antitumor properties, making it a notable candidate for cancer research. Its application in studying tumor cell proliferation and metastasis is a significant area of investigation .

Antiviral Applications

Due to its potential antiviral activities, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is being researched for its efficacy against various viral infections. This includes research into treatments for diseases like influenza and HIV .

Drug Delivery Systems

The compound’s structure allows it to be used in drug delivery systems, particularly in the targeted delivery of chemotherapeutic agents. This can enhance the efficacy of drugs while minimizing side effects .

Biomedical Research Tools

As a tool in biomedical research, this compound aids in the development of diagnostic assays and therapeutic strategies. Its application in the design of biosensors and molecular probes is also noteworthy .

Zukünftige Richtungen

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is an important compound in the realm of biomedicine, particularly in the study of glycosylation mechanisms and the development of innovative pharmaceuticals . Its potential in combating a variety of diseases, including insidious bacterial and viral infections, suggests promising future directions .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21)/t15-,16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZQHRQPSJCOMU-FVVUREQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.